2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-methyl-, (E)-
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Overview
Description
(2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE is a chemical compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, along with a methylprop-2-enamide moiety. It is known for its potential biological activities and is often studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and N-methylprop-2-enamide.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and N-methylprop-2-enamide in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and gene expression.
Comparison with Similar Compounds
- (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE
- (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-ETHYLPROP-2-ENAMIDE
- (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-PROPYLPROP-2-ENAMIDE
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the amide nitrogen. While (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE has a methyl group, the other compounds have ethyl or propyl groups.
- Biological Activity: These structural differences can lead to variations in biological activity and pharmacokinetics. For example, the size and hydrophobicity of the alkyl group can influence the compound’s ability to interact with biological targets and its solubility in different environments.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-12-11(14)6-4-8-3-5-9(13)10(7-8)15-2/h3-7,13H,1-2H3,(H,12,14)/b6-4+ |
InChI Key |
LLVKBPBFQMSRRO-GQCTYLIASA-N |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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